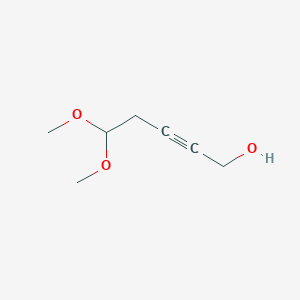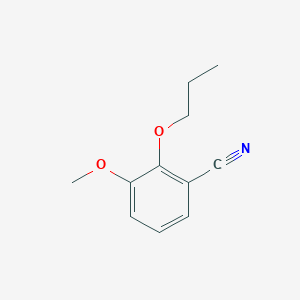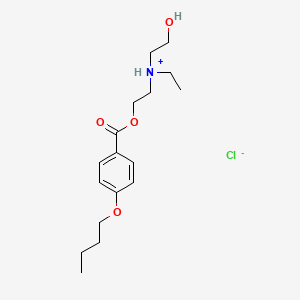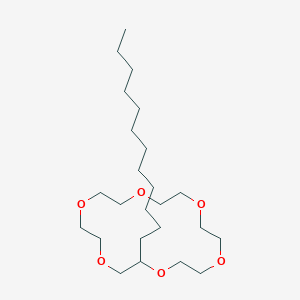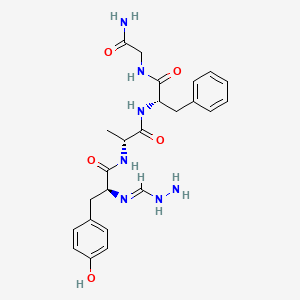
(4-Bromo-3-chlorobut-2-en-1-yl)(tributyl)phosphanium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Bromo-3-chlorobut-2-en-1-yl)(tributyl)phosphanium bromide is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphonium group, which is a positively charged phosphorus atom bonded to four organic groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-chlorobut-2-en-1-yl)(tributyl)phosphanium bromide typically involves the reaction of 4-bromo-3-chlorobut-2-ene with tributylphosphine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
4-Bromo-3-chlorobut-2-ene+Tributylphosphine→(4-Bromo-3-chlorobut-2-en-1-yl)(tributyl)phosphanium bromide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(4-Bromo-3-chlorobut-2-en-1-yl)(tributyl)phosphanium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The phosphonium group can participate in redox reactions.
Addition Reactions: The double bond in the but-2-en-1-yl group can undergo addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often in the presence of a base or a catalyst to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphonium salts with different substituents, while addition reactions can result in the formation of saturated compounds.
科学研究应用
(4-Bromo-3-chlorobut-2-en-1-yl)(tributyl)phosphanium bromide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving phosphorus-containing compounds.
Industry: Used in the production of specialty chemicals and as a catalyst in various industrial processes.
作用机制
The mechanism of action of (4-Bromo-3-chlorobut-2-en-1-yl)(tributyl)phosphanium bromide involves its interaction with molecular targets through its phosphonium group. The positively charged phosphorus atom can form strong interactions with negatively charged or electron-rich sites in molecules, facilitating various chemical transformations. The pathways involved may include nucleophilic substitution, addition, and redox reactions.
相似化合物的比较
Similar Compounds
- (4-Bromo-3-chlorobut-2-en-1-yl)(triphenyl)phosphanium bromide
- Allyltributylphosphonium bromide
Uniqueness
(4-Bromo-3-chlorobut-2-en-1-yl)(tributyl)phosphanium bromide is unique due to its specific combination of bromine, chlorine, and phosphonium groups, which confer distinct reactivity and properties
属性
CAS 编号 |
79443-81-5 |
|---|---|
分子式 |
C16H32Br2ClP |
分子量 |
450.7 g/mol |
IUPAC 名称 |
(4-bromo-3-chlorobut-2-enyl)-tributylphosphanium;bromide |
InChI |
InChI=1S/C16H32BrClP.BrH/c1-4-7-11-19(12-8-5-2,13-9-6-3)14-10-16(18)15-17;/h10H,4-9,11-15H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
QKRBUIKYAVGHQA-UHFFFAOYSA-M |
规范 SMILES |
CCCC[P+](CCCC)(CCCC)CC=C(CBr)Cl.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


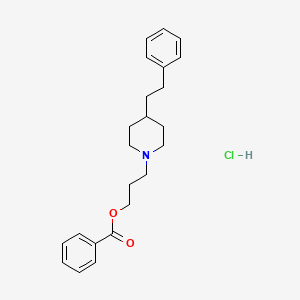
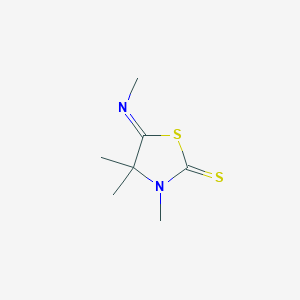

![5-Ethenyl-2-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14433682.png)
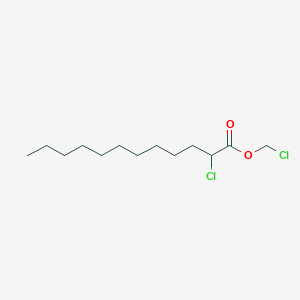
![2-Hydroxy-4-methoxy-7-oxabicyclo[4.1.0]hept-3-en-5-one](/img/structure/B14433690.png)
silane](/img/structure/B14433697.png)
![N-{3-[(3-Chloroprop-2-en-1-yl)(2-cyanoethyl)amino]phenyl}acetamide](/img/structure/B14433702.png)
